2-Isopropylthioxanthone

Photopolymerization UV Curing Reactivity

2-Isopropylthioxanthone (ITX) is a Type II free-radical photoinitiator with a broad UV absorption profile (250–400 nm) that enables effective through-cure in heavily pigmented coatings and thick films where benzophenone-based initiators fail. Its spectral sensitivity in the 370–385 nm range makes it the preferred choice for industrial wood coatings, metal can linings, and offset inks on non-food-contact substrates. Unlike generic photoinitiators, ITX delivers balanced surface and through-cure without oxygen inhibition when paired with amine synergists. Sourcing from qualified vendors ensures compliance with migration limits and endocrine-disruption screening requirements.

Molecular Formula C16H14OS
Molecular Weight 254.3 g/mol
CAS No. 5495-84-1
Cat. No. B132848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylthioxanthone
CAS5495-84-1
Synonyms2-(1-Methylethyl)-9H-thioxanthen-9-one;  2-Isopropyl-9H-thioxanthen-2-one;  2-Isopropylthioxanthen-9-one;  ITX;  Photocure ITX-P;  Quantacure 597;  Quantacure 659;  Quantacure ITX;  Speedcure ITX; 
Molecular FormulaC16H14OS
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O
InChIInChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3
InChIKeyKTALPKYXQZGAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylthioxanthone (CAS 5495-84-1): Procurement and Differentiation Guide for Type II Photoinitiators


2-Isopropylthioxanthone (ITX), CAS 5495-84-1, is a heterocyclic organic compound (molecular formula C16H14OS, molecular weight 254.35 g/mol) widely utilized as a Type II free radical photoinitiator [1]. It functions by absorbing UV light and abstracting a hydrogen atom from a co-initiator (typically an amine synergist) to generate radicals that initiate polymerization of acrylic monomers in UV-curable coatings and inks . Its broad absorption profile spans 250–400 nm, with significant absorption in the near-UV range (370–385 nm), making it particularly effective for pigmented systems and thick film curing . The compound is typically supplied as a pale yellow to light yellow crystalline powder with a melting point range of 72–76 °C and good solubility in common organic solvents and UV-curable monomers [2].

2-Isopropylthioxanthone (CAS 5495-84-1): Critical Parameters Preventing Generic Substitution


The performance, safety, and regulatory profile of 2-Isopropylthioxanthone (ITX) is highly sensitive to subtle structural variations. Simple substitution with other thioxanthone derivatives or generic Type II photoinitiators is not possible without compromising critical specifications. Key differentiators include migration potential, which directly impacts food safety compliance [1]; photochemical reactivity, which is strongly influenced by the position of electron-donating groups on the thioxanthone ring [2]; and spectral sensitivity, where ITX's specific absorption profile enables effective curing in pigmented systems where other initiators fail . Furthermore, the documented endocrine-disrupting potential and migration limits of ITX necessitate strict sourcing from qualified vendors with appropriate purity and analytical documentation [3].

2-Isopropylthioxanthone (CAS 5495-84-1): Quantitative Evidence Guide for Informed Procurement


Comparative Photoinitiation Reactivity: ITX vs. Benzophenone (BP) and Benzildimethylketal (BDK) in Photopolymerization

In a comparative study using an LDPE-AA experimental model, the photoinitiation reactivity of 2-isopropylthioxanthone (ITX) was quantitatively compared to that of benzophenone (BP) and benzildimethylketal (BDK) [1]. The results demonstrated distinct performance profiles depending on the application. For surface photografting, the reactivity order was BP > ITX > BDK, whereas for bulk photopolymerization, the order was reversed to BDK > ITX > BP [2]. This places ITX in a specific performance window that neither BP nor BDK can fully replicate.

Photopolymerization UV Curing Reactivity

Migration Stability Benchmark: Quantifying ITX Leaching vs. Advanced Thioxanthone Derivatives

A major limitation of 2-isopropylthioxanthone (ITX) is its high migration tendency from cured polymer matrices, a critical issue for food packaging applications. A 2025 study quantitatively compared the migration of ITX to a novel thioxanthone-chalcone derivative (TX-DMAP) [1]. The study found that ITX exhibited a leaching rate of 3.55% from the cured film, which is 15.4 times higher than that of TX-DMAP (0.23%) [2]. This high mobility is a key reason for its regulatory scrutiny and a primary driver for the development of low-migration alternatives.

Migration Stability Food Contact Materials Safety

Cytotoxicity Profile: ITX vs. Other Commercial Photoinitiators in Non-Irradiated Conditions

A comparative cytotoxicity study evaluated seven commercial photoinitiators, including 2-isopropylthioxanthone (ITX), across four different cell types at concentrations from 1 to 50 μM under non-irradiation conditions [1]. The study found that ITX exhibited an intermediate cytotoxicity profile. Phenylbis(acyl)phosphine oxide (BAPO) showed the highest cytotoxicity, while ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL) and methyl benzoylformate (MBF) displayed the lowest cellular toxicity [2]. ITX, therefore, does not belong to the most cytotoxic class of photoinitiators but is not among the least toxic either.

Cytotoxicity Biocompatibility Safety

2-Isopropylthioxanthone (CAS 5495-84-1): Validated Application Scenarios Based on Quantified Evidence


Industrial UV-Curable Inks for Paper and Plastic Packaging (Non-Food Contact)

This is the primary and most well-established application for 2-isopropylthioxanthone (ITX). Its strong absorption in the 370-385 nm range enables efficient curing of pigmented inks on both paper and plastic substrates . Formulators select ITX for its balanced reactivity profile, which provides adequate through-cure and surface-cure in a single initiator system, as evidenced by its intermediate performance between benzophenone (BP) and benzildimethylketal (BDK) [1]. However, due to its documented high migration tendency (3.55% in film studies) [2], its use is strictly limited to non-food contact applications or to materials with an effective functional barrier to prevent migration. This application leverages ITX's cost-effectiveness and reliable curing performance in industrial printing processes where migration limits are less stringent.

Thick Film and Pigmented UV-Curable Coatings

2-Isopropylthioxanthone is uniquely suited for curing thick and highly pigmented coatings where many other photoinitiators fail due to light attenuation . Its broad absorption spectrum (250-400 nm) and strong absorption in the near-UV allow it to effectively initiate polymerization deep within the coating film [1]. This property is particularly valuable for industrial wood coatings, metal can coatings, and decorative finishes where a high film build is required. Procurement for this application should prioritize ITX grades with high purity and low color to avoid yellowing in the final cured product.

Analytical Standard for Food Contact Material Testing

Due to its widespread historical use and the 2005 food contamination incident, 2-isopropylthioxanthone (ITX) serves as a critical analytical standard for the quantification of photoinitiator migration in food contact materials . High-purity ITX is essential for developing and validating analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure compliance with regulatory limits [1]. This application underscores the compound's dual role as both an industrial chemical and a regulatory benchmark, where the precision and purity of the standard directly impact the accuracy of safety assessments.

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